molecular formula C21H24N6O4 B2418104 5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 899214-66-5

5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2418104
CAS No.: 899214-66-5
M. Wt: 424.461
InChI Key: UGEMAABJPNMOED-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
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Biological Activity

5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H24N6O4
  • Molecular Weight : 424.461 g/mol
  • CAS Number : 899214-66-5
  • Purity : Typically ≥ 95%

The biological activity of triazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes related to cancer proliferation and microbial growth.
  • Modulation of Cellular Pathways : The compound may affect signaling pathways involved in apoptosis and cell cycle regulation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Triazole AA4311.98 ± 1.22
Triazole BHepG2<10
Triazole CMCF7<5

The presence of electron-donating groups such as methoxy in the phenyl ring enhances the anticancer activity by improving binding affinity to target proteins involved in tumor growth regulation .

Antimicrobial Activity

Triazoles are known for their antifungal properties. The compound's structure suggests potential activity against fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Research indicates that similar compounds exhibit broad-spectrum antifungal activity against strains like Candida albicans and Aspergillus species .

Structure-Activity Relationship (SAR)

The modification of substituents on the triazole ring significantly influences biological activity. Key findings include:

  • Dimethoxy Substitution : Enhances lipophilicity and cellular uptake.
  • Amino Group Presence : Critical for binding interactions with target enzymes.
  • Carbamoyl Methyl Group : Influences the compound's stability and bioavailability.

Case Studies

  • Study on Anticancer Activity :
    • A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .
  • Antifungal Efficacy Evaluation :
    • In vitro studies showed that the compound exhibited potent antifungal activity against several pathogenic fungi, making it a candidate for further exploration in antifungal drug development .

Properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-12-5-7-15(13(2)9-12)23-18(28)11-27-20(22)19(25-26-27)21(29)24-16-8-6-14(30-3)10-17(16)31-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEMAABJPNMOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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